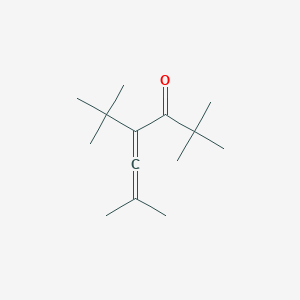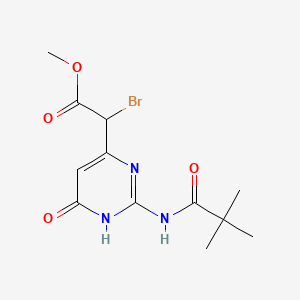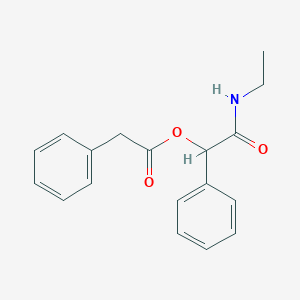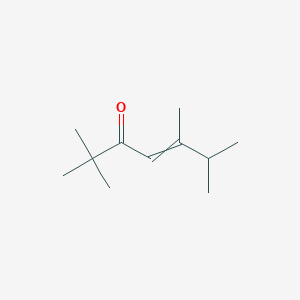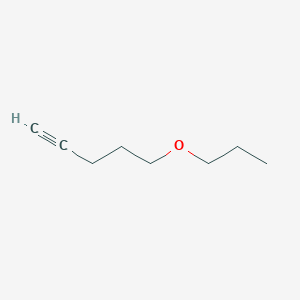
5-Propoxypent-1-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Propoxypent-1-yne is an organic compound belonging to the alkyne family, characterized by the presence of a carbon-carbon triple bond Its molecular formula is C8H14O, and it features a propoxy group attached to a pent-1-yne backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Propoxypent-1-yne can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 5-bromopent-1-yne with propanol in the presence of a strong base such as sodium hydride (NaH) or sodium amide (NaNH2). The reaction typically proceeds under anhydrous conditions to prevent the formation of side products.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as distillation or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Propoxypent-1-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or ozone (O3) to form carboxylic acids or ketones.
Reduction: Hydrogenation of this compound in the presence of a palladium catalyst (Pd/C) can yield the corresponding alkane.
Substitution: The terminal alkyne hydrogen can be substituted with various functional groups using reagents like sodium amide (NaNH2) followed by alkyl halides.
Common Reagents and Conditions:
Oxidation: KMnO4, O3
Reduction: H2, Pd/C
Substitution: NaNH2, alkyl halides
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes
Substitution: Alkyl-substituted alkynes
Wissenschaftliche Forschungsanwendungen
5-Propoxypent-1-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving alkynes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-Propoxypent-1-yne involves its reactivity due to the presence of the carbon-carbon triple bond. This bond is highly polarized, making the compound susceptible to nucleophilic attack. The propoxy group can also participate in various chemical reactions, further enhancing the compound’s versatility. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
1-Butyne: A simpler alkyne with a shorter carbon chain.
1-Hexyne: An alkyne with a similar structure but without the propoxy group.
Propargyl alcohol: An alkyne with a hydroxyl group instead of a propoxy group.
Uniqueness: 5-Propoxypent-1-yne is unique due to the presence of the propoxy group, which imparts different chemical properties compared to other alkynes. This functional group allows for a wider range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
88470-18-2 |
|---|---|
Molekularformel |
C8H14O |
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
5-propoxypent-1-yne |
InChI |
InChI=1S/C8H14O/c1-3-5-6-8-9-7-4-2/h1H,4-8H2,2H3 |
InChI-Schlüssel |
YSAVBBGBLWMCLI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOCCCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,6-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14398815.png)

![(3S)-3-[(Triphenylmethyl)amino]azetidin-2-one](/img/structure/B14398835.png)
![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(pyridin-4-yl)-1H-pyrrole-3-carbonitrile](/img/structure/B14398837.png)
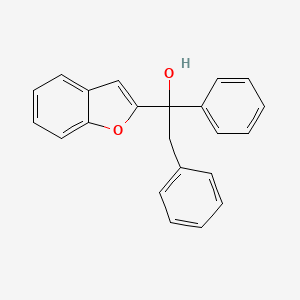

![1,1',1'',1''',1'''',1'''''-[Disulfanediyldi(ethene-2,1,1,2-tetrayl)]hexabenzene](/img/structure/B14398852.png)
![3-[(2-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14398853.png)


